3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine
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Overview
Description
3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine is a chemical compound with the molecular formula C15H25N3O and a molecular weight of 263.385 g/mol. This compound has garnered attention in the scientific community due to its potential therapeutic and industrial applications.
Scientific Research Applications
3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine has shown potential in various fields of research and industry:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been used in the treatment of tuberculosis, suggesting that it may target mycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine typically involves the reaction of tert-butyl-substituted pyridazine with a piperidine derivative. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts like Pd/C.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction typically results in the fully reduced form of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridine
- 3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyrazine
Uniqueness
3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine is unique due to its specific structural features, such as the tert-butyl group and the piperidine moiety.
Properties
IUPAC Name |
3-tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-15(2,3)13-7-8-14(17-16-13)19-11-12-6-5-9-18(4)10-12/h7-8,12H,5-6,9-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXFZGWJSPLQNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCCN(C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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